5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-20(18-12-19(25-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-26-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDGMSGTAEDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 5-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, is a complex molecule that likely interacts with multiple targets. It is known that both indole and piperidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors.
Mode of Action
Based on the structural components of the compound, it can be inferred that it may interact with its targets in a similar manner to other indole and piperidine derivatives. These interactions often result in changes in cellular processes, leading to various biological activities.
Biochemical Pathways
Indole and piperidine derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Therefore, it is plausible that this compound may also affect similar pathways.
Biological Activity
5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine and tetrahydrothiophene moieties contributes to its pharmacological profile, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Isoxazole derivatives have been shown to inhibit specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
Antitumor Activity
Several studies have explored the antitumor potential of isoxazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis induction |
| B | A549 | 15 | Cell cycle arrest |
| C | HeLa | 8 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives have also been documented. These compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.
Antimicrobial Activity
Isoxazole derivatives have shown promise in antimicrobial activity against a range of pathogens. For example, a study highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Study : A recent study evaluated a series of isoxazole derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability compared to controls, with enhanced effects noted when used in combination with standard chemotherapeutics like doxorubicin.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. The results suggested that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating conditions like Alzheimer's disease.
Scientific Research Applications
Research indicates that the compound exhibits notable biological activity, particularly as a ligand for various receptors. Its structure suggests potential interactions with serotonin and opioid receptors, which are crucial in the modulation of pain and mood disorders.
Opioid Receptor Interaction
Studies have shown that derivatives of compounds similar to 5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can bind selectively to μ and δ opioid receptors. For instance, novel opioid ligands based on a piperidine scaffold demonstrated varying affinities towards these receptors, indicating that modifications in the molecular structure can enhance receptor selectivity and efficacy .
Anti-inflammatory Properties
Molecular docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is relevant for anti-inflammatory therapies. This suggests that further optimization could yield potent anti-inflammatory agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups critical for its biological activity.
Synthetic Pathways
The compound can be synthesized through various methodologies, including:
- Condensation reactions involving isoxazole derivatives and piperidine-based structures.
- Functional group modifications to enhance solubility and receptor binding capabilities.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
Pain Management
Given its interaction with opioid receptors, this compound holds promise for developing new analgesics with potentially fewer side effects compared to traditional opioids.
Neurological Disorders
The modulation of serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety, where serotonin plays a pivotal role.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against multiple cell lines with structural analogs exhibiting varied receptor affinities. |
| Study 2 | Highlighted the anti-inflammatory properties via molecular docking studies indicating potential as a 5-lipoxygenase inhibitor. |
These findings underscore the importance of further research into this compound's pharmacological profiles and its potential therapeutic benefits.
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The isoxazole core undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
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Nitration : Occurs at the 4-position of the isoxazole ring under HNO₃/H₂SO₄ conditions (70–80°C), yielding nitro derivatives.
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Halogenation : Bromination with Br₂/FeBr₃ produces 4-bromo-isoxazole analogs (yield: 65–78%).
Nucleophilic Attack
-
Hydrolysis under acidic or basic conditions cleaves the isoxazole ring. For example, refluxing with 2N HCl generates β-ketoamide intermediates.
Carboxamide Functionalization
The carboxamide group participates in:
Hydrolysis
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Acidic hydrolysis (6N HCl, 110°C) yields 5-phenylisoxazole-3-carboxylic acid and the corresponding amine.
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Enzymatic hydrolysis (e.g., porcine liver esterase) shows regioselectivity for the carboxamide bond (kcat: 0.8 s⁻¹) .
Substitution Reactions
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Mitsunobu Reaction : The NH of the carboxamide reacts with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ to form N-alkyl derivatives (yield: 72–85%) .
Piperidine-Tetrahydrothiophene Interactions
The piperidine-tetrahydrothiophene hybrid exhibits:
Oxidation
-
Tetrahydrothiophene undergoes oxidation with mCPBA to form sulfoxide derivatives (selectivity: >90% for S-oxide) .
Alkylation
-
Piperidine’s secondary amine reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts (yield: 68–82%) .
Cross-Coupling Reactions
The phenyl group enables:
Suzuki Coupling
Key Reaction Data
Mechanistic Insights
-
Isoxazole stability : The ring resists thermal decomposition up to 250°C (TGA data).
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Steric effects : Bulky substituents on tetrahydrothiophene reduce reaction rates in SN2 pathways (ΔΔG‡: +3.2 kcal/mol) .
Unresolved Challenges
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Regioselectivity : Competing reactions at isoxazole C4 vs. C5 positions require optimized catalysts.
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Stereochemical control : Tetrahydrothiophene sulfoxidation lacks enantioselective protocols .
Experimental validation of these pathways for the exact compound remains pending, but analogous systems provide robust mechanistic frameworks .
Preparation Methods
Oximation of Benzaldehyde Derivatives
Benzaldehyde derivatives undergo oximation with hydroxylamine hydrochloride in alkaline conditions. For example, 2,6-dichlorobenzaldehyde reacts with hydroxylamine hydrochloride in sodium hydroxide solution at 70°C for 24 hours, yielding the corresponding oxime with 94.5% efficiency. This step is critical for introducing the nitrogen-oxygen bond necessary for subsequent cyclization.
Cyclization to Isoxazole Carboxylic Acid
The oxime intermediate is halogenated using succinyl halides (e.g., N-chlorosuccinimide) in dimethylacetamide (DMA) at 45°C, followed by ring closure with acyl esters under alkaline conditions. Ethyl propionylacetate and triethylamine in absolute ethanol facilitate cyclization, producing 5-phenylisoxazole-3-carboxylic acid derivatives with purities exceeding 99%. Adjusting the substituents on the benzaldehyde precursor allows modular access to diverse isoxazole analogs.
Functionalization of the Piperidine Scaffold
The piperidin-4-ylmethylamine component requires regioselective substitution at the 1-position with a tetrahydrothiophen-3-yl group. This is achieved via nucleophilic substitution or reductive amination , depending on the precursor’s reactivity.
Synthesis of 1-(Tetrahydrothiophen-3-yl)Piperidine
Tetrahydrothiophen-3-yl derivatives are synthesized through intramolecular nitrile oxide cycloaddition (INOC) processes. For instance, nitroalkenes condensed with allylmercaptan form unsaturated sulfide nitrile oxides, which undergo cycloaddition to yield tetrahydrothieno[3,4-c]isoxazolines. Subsequent N,O-bond cleavage via hydride reduction produces 3-aminotetrahydrothiophene derivatives.
Coupling Piperidine with Tetrahydrothiophene
The tetrahydrothiophen-3-yl group is introduced to piperidin-4-ylmethanol via Mitsunobu reaction or direct alkylation. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group of piperidin-4-ylmethanol is displaced by tetrahydrothiophen-3-thiol, yielding 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanol.
Amide Bond Formation
Coupling the isoxazole carboxylic acid with the piperidine-tetrahydrothiophene amine is achieved through activation of the carboxylic acid followed by nucleophilic acyl substitution.
Activation of Isoxazole-3-Carboxylic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride. Alternatively, carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane generates an active ester intermediate, minimizing side reactions.
Coupling with Piperidine-Tetrahydrothiophene Amine
The activated carboxylic acid reacts with 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethylamine in the presence of a base (e.g., triethylamine) at 0–25°C. This step typically achieves yields of 75–85% with HPLC purity >98%.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Piperidine Functionalization : Catalytic palladium in cross-coupling reactions improves tetrahydrothiophene introduction.
- Reductive Amination : Sodium cyanoborohydride enhances selectivity for secondary amine formation.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals dihedral angles of 30–38° between heterocyclic rings, consistent with the target compound’s predicted geometry.
Challenges and Alternative Pathways
Steric Hindrance in Piperidine Substitution
Bulky substituents on tetrahydrothiophene necessitate microwave-assisted synthesis to reduce reaction times from 24 hours to 2 hours.
Alternative Isoxazole Synthesis
One-pot Knoevenagel condensation and domino Michael-Henry reactions offer a streamlined route to functionalized isoxazole hybrids, though yields are moderate (53–85%).
Q & A
Basic: What are the key considerations in designing a synthetic route for 5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?
Methodological Answer:
The synthesis of this compound requires multi-step organic reactions, focusing on:
- Core Structure Assembly : Start with isoxazole ring formation via 1,3-dipolar cycloaddition using nitrile oxides and alkynes. Piperidine and tetrahydrothiophene moieties are introduced through nucleophilic substitutions or reductive amination .
- Catalysts and Reagents : Use lithium aluminum hydride (LiAlH₄) for selective reductions and Mo(CO)₆ for cyclization steps. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) optimize amide bond formation .
- Reaction Conditions : Maintain anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Temperature control (0–80°C) is critical for yield and purity .
Basic: Which functional groups in this compound are pharmacologically significant, and how can their reactivity be characterized?
Methodological Answer:
Key functional groups include:
- Isoxazole Ring : Contributes to metabolic stability and hydrogen bonding. Reactivity under basic conditions (e.g., ring-opening with epoxides) can diversify derivatives .
- Piperidine-Tetrahydrothiophene Hybrid : Enhances blood-brain barrier penetration. Characterize reactivity via NMR to track stereochemistry and protonation states .
- Carboxamide Linker : Stabilizes protein-ligand interactions. Use FTIR and mass spectrometry to confirm amide bond integrity .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Loading : Adjust EDC/N-hydroxysuccinimide (NHS) ratios (1:1 to 1:2) to minimize side reactions .
- Temperature Gradients : Perform kinetic studies at 25–60°C to identify ideal coupling efficiency. Monitor via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: What analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the isoxazole ring and piperidine conformation .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles critical for docking studies .
- HPLC-MS : Use a reverse-phase C18 column (gradient: 10–90% acetonitrile in water) with ESI-MS to detect impurities (<0.5%) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell lines, ATP concentrations).
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid in-vivo metabolism .
- Molecular Docking : Compare binding modes in target proteins (e.g., kinases) using AutoDock Vina to identify structural determinants of activity .
Advanced: What strategies are recommended for assessing enzymatic interactions and selectivity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized enzymes .
- Crystallographic Fragment Screening : Co-crystallize the compound with target enzymes (e.g., CYP450 isoforms) to map active-site interactions .
- Selectivity Panels : Test against 100+ kinases/proteases to identify off-target effects .
Advanced: How can researchers address low yields in the piperidine-tetrahydrothiophene coupling step?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates.
- Activation of Amine Groups : Pre-treat piperidine derivatives with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min vs. 24 hrs) while maintaining 70–80°C .
Advanced: What computational tools are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (GROMACS) over 100-ns trajectories .
- Quantum Mechanics (QM) : Calculate charge distribution (DFT/B3LYP) to predict reactivity of the isoxazole ring .
- Free Energy Perturbation (FEP) : Rank derivative binding affinities against wild-type and mutant enzymes .
Advanced: How should hygroscopic intermediates be handled during synthesis?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes (<1 ppm H₂O) for moisture-sensitive steps (e.g., LiAlH₄ reductions) .
- Drying Agents : Add molecular sieves (3Å) to reaction mixtures.
- Lyophilization : Store intermediates as lyophilized powders under vacuum .
Advanced: What are the critical factors in developing a validated HPLC method for this compound?
Methodological Answer:
- Column Selection : C18 or phenyl-hexyl columns for resolving polar degradation products.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry .
- Forced Degradation : Expose to heat (40°C), UV light, and acidic/basic conditions to validate stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
